Lipophilicity (LogD) Increase Relative to tert-Butyl Analogues
In model compounds and bioactive molecules, replacement of a tert-butyl group with a CF₃-cyclobutane moiety consistently increased the experimental logD index by 0.4–0.5 units [1]. For instance, model compound 37 (tert-butyl) exhibited logD 2.11, whereas its CF₃-cyclobutane analogue 39 showed logD 2.51; similarly, model compound 40 (tert-butyl) logD 2.01 increased to logD 2.48 for the CF₃-cyclobutane analogue 42 [1]. This trend was observed across four bioactive compounds, including Butenafine and Pinoxaden, where the CF₃-cyclobutane substitution resulted in a logD increase of approximately 0.5 units [1]. The enhanced lipophilicity is directly attributable to the trifluoromethyl group present in 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol .
| Evidence Dimension | Lipophilicity (logD) |
|---|---|
| Target Compound Data | CF₃-cyclobutane analogues: logD 2.48–2.51 |
| Comparator Or Baseline | tert-Butyl analogues: logD 2.01–2.11 |
| Quantified Difference | Increase of 0.4–0.5 logD units |
| Conditions | Experimental logD determination in phosphate buffer (pH 7.4) |
Why This Matters
Higher lipophilicity can improve membrane permeability and target engagement, which is a critical selection criterion when prioritizing building blocks for CNS or intracellular target programs.
- [1] Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 4507-4517. doi:10.1021/jacsau.4c00864. View Source
